[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate
Overview
Description
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate is a complex organic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the chromene core, followed by the introduction of the methoxy and nitro groups. Common reagents used in these reactions include methoxybenzaldehyde, nitrobenzoic acid, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Manganese (II) iodide: A manganese compound used in various chemical reactions.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.
Uniqueness
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate is unique due to its specific structural features, such as the chromene core and the presence of both methoxy and nitro groups
Properties
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-methoxy-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-24-12-4-5-13-14(7-8-26-17(13)10-12)19-27-18(21)11-3-6-16(25-2)15(9-11)20(22)23/h3-6,9-10H,7-8H2,1-2H3/b19-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXILNPGVFFLPX-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])/CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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